molecular formula C11H17NO3S B2356632 2-methoxy-5-methyl-N-propylbenzenesulfonamide CAS No. 833428-71-0

2-methoxy-5-methyl-N-propylbenzenesulfonamide

Cat. No.: B2356632
CAS No.: 833428-71-0
M. Wt: 243.32
InChI Key: PPVACONQQNWQCD-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-propylbenzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 5-position, and a propyl chain (-C₃H₇) attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science.

Properties

IUPAC Name

2-methoxy-5-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-7-12-16(13,14)11-8-9(2)5-6-10(11)15-3/h5-6,8,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVACONQQNWQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

2-Methoxy-5-methyl-N-propylbenzenesulfonamide features a benzene ring with three substituents:

  • A methoxy group (-OCH₃) at position 2.
  • A methyl group (-CH₃) at position 5.
  • A sulfonamide group (-SO₂NHCH₂CH₂CH₃) at position 1.

The spatial arrangement of these groups necessitates precise regioselective synthesis to avoid undesired byproducts. Key challenges include:

  • Introducing the methyl group meta to the methoxy group.
  • Sulfonation at position 1, adjacent to the methoxy group.
  • Achieving high purity in the final sulfonamide product.

Primary Synthetic Routes

Sulfonyl Chloride Intermediate Route

The most widely documented method involves synthesizing 2-methoxy-5-methylbenzenesulfonyl chloride as an intermediate, followed by amination with propylamine.

Synthesis of 2-Methoxy-5-Methylbenzenesulfonyl Chloride

Step 1: Preparation of 2-Methoxy-5-Methylbenzoic Acid

  • Starting material : 5-Methylsalicylic acid (2-hydroxy-5-methylbenzoic acid).
  • Methylation : React with dimethyl sulfate in the presence of sodium hydroxide to protect the hydroxyl group as a methoxy group.
    $$
    \text{5-Methylsalicylic acid} + (\text{CH}₃)₂\text{SO}₄ \xrightarrow{\text{NaOH}} \text{2-methoxy-5-methylbenzoic acid}
    $$
  • Conditions : Reflux in toluene at 111–112°C for 8 hours.

Step 2: Esterification to Methyl 2-Methoxy-5-Methylbenzoate

  • Reagents : Methanol and catalytic sulfuric acid.
    $$
    \text{2-Methoxy-5-methylbenzoic acid} + \text{CH}₃\text{OH} \xrightarrow{\text{H}₂\text{SO}₄} \text{Methyl 2-methoxy-5-methylbenzoate}
    $$

Step 3: Sulfonation and Chlorination

  • Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) to introduce a sulfonic acid group at position 1.
  • Chlorination : Convert the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
    $$
    \text{Methyl 2-methoxy-5-methylbenzoate} \xrightarrow{\text{ClSO}₃\text{H}} \text{2-Methoxy-5-methylbenzenesulfonyl chloride}
    $$
Amination with Propylamine

Reaction Scheme :
$$
\text{2-Methoxy-5-methylbenzenesulfonyl chloride} + \text{CH}₃\text{CH}₂\text{CH}₂\text{NH}₂ \xrightarrow{\text{Base}} \text{this compound}
$$

  • Base : Triethylamine or pyridine to neutralize HCl.
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Yield : ~85–90% under optimized conditions.

Alternative Route: Direct Sulfamation of Pre-Functionalized Benzene

A less common approach involves constructing the benzene ring with pre-installed methoxy and methyl groups before sulfamation.

Step 1: Friedel-Crafts Alkylation

  • Introduce the methyl group meta to methoxy using aluminum chloride (AlCl₃) as a catalyst.
  • Limitation : Poor regioselectivity due to the methoxy group’s ortho/para-directing nature.

Step 2: Sulfamation via Ullmann Coupling

  • Use copper catalysts to couple sulfonamide precursors to the functionalized benzene ring.
  • Drawback : Low yields (~50%) and harsh reaction conditions.

Optimization and Purification Strategies

Crystallization Techniques

  • Mandalate Salt Formation : Resolve impurities by forming a mandelic acid salt, as demonstrated in enantioselective syntheses.
    $$
    \text{this compound} + \text{Mandelic acid} \rightarrow \text{Crystalline salt}
    $$
  • Recrystallization Solvents : Methanol-water mixtures (9:1 v/v) achieve >99% purity.

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) :
    • Column: LICROSPHER® silica (250 × 4.0 mm, 5 µm).
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Methods

Parameter Sulfonyl Chloride Route Direct Sulfamation Route
Yield 85–90% 50–60%
Regioselectivity High Moderate
Reaction Conditions Mild (room temperature) Harsh (high temperature)
Scalability Industrial-scale feasible Limited to lab-scale

Industrial-Scale Synthesis Considerations

  • Cost Efficiency : The sulfonyl chloride route minimizes expensive catalysts, favoring large-scale production.
  • Waste Management : Chlorosulfonic acid and PCl₅ require neutralization with aqueous sodium bicarbonate.
  • Thermal Stability : The final compound decomposes above 250°C, necessitating low-temperature storage.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.

    Substitution: The methoxy, methyl, and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamide derivatives. Substitution reactions can result in a wide range of functionalized benzenesulfonamide compounds.

Scientific Research Applications

2-Methoxy-5-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy, methyl, and propyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The closest structural analogs, identified via similarity scoring and substituent analysis, are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents (Position) Similarity Score
2-Methoxy-5-methyl-N-propylbenzenesulfonamide N/A C₁₁H₁₇NO₃S 2-OCH₃, 5-CH₃, N-C₃H₇ Reference
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 116091-63-5 C₁₁H₁₅NO₄S 2-OCH₃, 5-(CH₂COCH₃) 0.90
2-(2-Methoxyethoxy)benzenesulfonamide 82031-33-2 C₉H₁₃NO₄S 2-OCH₂CH₂OCH₃ 0.81
Ethyl 2-methoxy-5-sulfamoylbenzoate 33045-53-3 C₁₀H₁₃NO₅S 2-OCH₃, 5-SO₂NH₂, COOEt 0.80
5-Ethyl-N-isopropyl-2-methoxybenzenesulfonamide 886123-42-8 C₁₂H₁₉NO₃S 5-C₂H₅, N-CH(CH₃)₂ Structural analog

Key Observations :

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (similarity 0.90) differs by replacing the methyl group at position 5 with a 2-oxopropyl moiety.
  • 2-(2-Methoxyethoxy)benzenesulfonamide (similarity 0.81) features a methoxyethoxy group at position 2, enhancing hydrophilicity and conformational flexibility due to the ethylene glycol chain .
  • Ethyl 2-methoxy-5-sulfamoylbenzoate includes an ester group (COOEt), which may improve lipophilicity and alter metabolic stability compared to the parent sulfonamide .
  • 5-Ethyl-N-isopropyl-2-methoxybenzenesulfonamide substitutes the 5-methyl group with ethyl and replaces N-propyl with a branched isopropyl group.

Physicochemical Properties (Inferred)

Property Target Compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 5-Ethyl-N-isopropyl-2-methoxybenzenesulfonamide
Molecular Weight (g/mol) 259.33 273.31 281.39
Polarity Moderate (methyl/propyl) High (ketone group) Low (branched alkyl)
Solubility Likely low in water Higher in polar solvents Lower due to branching
Steric Effects Moderate (linear N-propyl) Low High (isopropyl)

Notes:

  • The ketone in 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide enhances polarity, making it more soluble in polar aprotic solvents like DMSO compared to the target compound .
  • The branched isopropyl group in the 5-ethyl analog reduces solubility in aqueous media due to increased hydrophobicity .

Biological Activity

2-Methoxy-5-methyl-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17NO3S
  • IUPAC Name : this compound

This compound features a methoxy group, a methyl group, and a propyl chain attached to a benzenesulfonamide core, which influences its solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy, methyl, and propyl groups enhance the compound's binding affinity and specificity.

1. Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their antimicrobial effectiveness against different bacterial strains. The results showed varying Minimum Inhibitory Concentration (MIC) values, indicating the potency of these compounds against pathogens such as E. coli and S. aureus.

CompoundMIC (mg/mL)Target Organism
4a6.67P. aeruginosa
4d6.72E. coli
4h6.63S. aureus

2. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can inhibit carrageenan-induced paw edema in rats, showcasing its anti-inflammatory properties. The compound exhibited a dose-dependent response in reducing inflammation, with significant effects observed at higher concentrations.

Time (h)Percentage Inhibition (%)
194.69
289.66
387.83

3. Antioxidant Activity

The antioxidant capacity of sulfonamides is also notable. Studies have shown that some derivatives possess comparable antioxidant activities to established antioxidants like Vitamin C, suggesting their potential in mitigating oxidative stress-related conditions.

Case Studies

A notable study focused on the synthesis and biological evaluation of various benzenesulfonamides, including derivatives of this compound. The study highlighted the importance of structural modifications on biological activity and provided insights into structure-activity relationships (SAR) that guide future drug design .

Q & A

Q. What are the key considerations for synthesizing 2-methoxy-5-methyl-N-propylbenzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a multi-step pathway starting with functionalization of the benzene ring. Key steps include sulfonamide bond formation via reaction of sulfonyl chlorides with amines, followed by methoxy and methyl group introductions. Critical parameters include:
  • Temperature control : Exothermic reactions (e.g., sulfonation) require gradual reagent addition at 0–5°C to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy group installation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.8 ppm for aromatic protons).

Q. Which spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

  • Methodological Answer : A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:
  • NMR : Aromatic proton splitting patterns (e.g., doublets at δ 6.8–7.5 ppm) confirm substitution positions. Methoxy (-OCH3) groups show distinct singlets at δ ~3.8 ppm.
  • FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹.
  • HRMS : Exact mass (e.g., [M+H]+ calculated for C12H17NO3S: 256.1005) resolves molecular formula ambiguities.

Advanced Research Questions

Q. How can contradictory bioactivity data in cell-based assays for this sulfonamide derivative be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity interference. Strategies include:
  • Dose-response validation : Test concentrations across 3–5 logs (e.g., 1 nM–100 µM) to identify IC50 consistency.
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation (e.g., >50% remaining after 30 minutes).
  • Impurity profiling : LC-MS/MS detects trace by-products (e.g., des-methyl analogs) that may antagonize activity.

Q. What computational approaches are effective for predicting the drug-likeness and target interactions of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR modeling :
  • Lipinski’s Rule : LogP <5, molecular weight <500 Da, and ≤5 H-bond donors ensure oral bioavailability.
  • Target profiling : Screen against kinase or protease databases (e.g., PDB) using sulfonamide’s sulfonyl group as a hydrogen bond acceptor.
  • ADMET prediction : Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks.

Q. How can regioselectivity challenges during functionalization of the benzene ring be optimized?

  • Methodological Answer : Directing group strategies and catalytic systems improve selectivity:
  • Electrophilic substitution : Use -SO2NHPr as a meta-directing group to prioritize methylation at C5.
  • Transition-metal catalysis : Pd(OAc)2 with ligands (e.g., XPhos) enhances coupling efficiency for methoxy installation at C2.

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